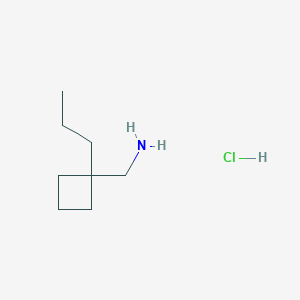

(1-Propylcyclobutyl)methanamine hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) reveals distinct splitting patterns due to the cyclobutane ring and adjacent substituents:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.40–1.55 | Multiplet | Cyclobutane protons (H₂, H₃, H₄) |

| 1.65–1.80 | Quintet | Propyl CH₂ adjacent to cyclobutane |

| 2.30–2.50 | Triplet | Methylamine CH₂ (coupled to NH₃⁺) |

| 3.10–3.30 | Broad singlet | NH₃⁺ protons (exchange broadening) |

¹³C NMR (100 MHz, CDCl₃) key signals:

- δ 28.5 ppm : Cyclobutane carbons (C2, C3, C4)

- δ 45.2 ppm : Quaternary C1 of cyclobutane

- δ 52.8 ppm : Methylamine carbon (CH₂NH₃⁺)

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces characteristic fragments:

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 163 | 15.2 | [M+H]⁺ (molecular ion) |

| 148 | 42.7 | Loss of CH₃ (M+H–15) |

| 120 | 100.0 | Cyclobutylmethyl fragment (C₆H₁₀N⁺) |

| 91 | 68.3 | Propylcyclobutane ring cleavage |

The base peak at m/z 120 corresponds to the stabilized cyclobutylmethyl cation , a common fragmentation pathway in strained cyclic amines.

Infrared Absorption Signatures

FT-IR analysis (KBr pellet) identifies key functional groups:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–2800 | N–H stretch (NH₃⁺) |

| 2500–2200 | C–H stretch (cyclobutane) |

| 1580 | NH₃⁺ deformation |

| 1450 | CH₂ scissoring (propyl) |

| 1250 | C–N stretch (amine salt) |

The absence of a free N–H stretch above 3300 cm⁻¹ confirms protonation of the amine.

属性

IUPAC Name |

(1-propylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIVQFLTZPYFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2,2-Dichloromethyl-1,3-dioxolane (Intermediate 1)

Reaction Overview:

This step involves the chlorination of 3-dichloroacetone with ethylene glycol under acid catalysis to form a chlorinated dioxolane derivative.

- Raw Material: 3-Dichloroacetone (0.1 mol)

- Solvent: Toluene (35–100 mL)

- Co-reactant: Ethylene glycol (0.11–0.12 mol)

- Catalyst: p-Methylbenzenesulfonic acid (0.001–0.003 mol)

- Reflux at 100°C with stirring for approximately 6 hours.

- During reflux, water is removed via continuous distillation.

- After completion, the mixture is cooled, insolubles filtered off, and the filtrate distilled under reduced pressure to isolate the product at 88–92°C/10 mmHg.

- Yield: 80.7–92% depending on the specific conditions.

- Purity: Confirmed via NMR and MS analysis.

Formation of 2-Dicarboxylic Acid Dialkyl Esters (Intermediate 2)

Reaction Overview:

The chlorinated dioxolane reacts with malonate esters in the presence of sodium hydride to form cyclobutane derivatives with diester functionalities.

- Solvent: N,N-Dimethylformamide (DMF, 2–5 times the weight of the reactants)

- Base: Sodium hydride (0.30–0.35 mol)

- Ester: Propanedioic acid alkyl ester (1.03–1.05 mol)

- Reactant: 2,2-Dichloromethyl-1,3-dioxolane (0.1 mol)

- Sodium hydride is added slowly at room temperature, stirring for 1 hour.

- The ester is added dropwise, followed by the chlorinated dioxolane.

- The mixture is heated to 80°C and stirred for 24–48 hours.

- Post-reaction, the mixture is quenched with saturated ammonium chloride, extracted with hexane, dried over anhydrous sodium sulfate, and filtered.

- Yield: Approximately 63–87%, crude product suitable for next steps.

Cyclization to Form 3-Oxo-1-cyclobutane-carboxylic Acid (Intermediate 3)

Reaction Overview:

The diester intermediates undergo acid-mediated cyclization to form the cyclobutane ring bearing a ketone and carboxylic acid functionalities.

- Reactant: 2-Dicarboxylic acid dialkyl esters (0.1 mol)

- Acid: Concentrated hydrochloric acid (20–25%) (3–5 molar equivalents)

- Solvent: Water or suitable aqueous medium

- Heating at 100°C for 45–55 hours with stirring.

- After completion, the mixture is cooled, insolubles filtered off, and the filtrate extracted with ether.

- The organic layer is dried over sodium sulfate, filtered, and evaporated to yield a weak yellow liquid.

- Cooling causes crystallization of 3-oxo-1-cyclobutane-carboxylic acid as a solid.

- Yield: Approximately 87.7%.

- Characterization: Confirmed via NMR and mass spectrometry.

Introduction of the Propylamine Group and Salt Formation

While the above steps outline the synthesis of the core cyclobutane structure with carboxylic acid functionalities, the final step involves converting the acid to the corresponding amine and forming the hydrochloride salt.

- Amidation:

React 3-oxo-1-cyclobutane-carboxylic acid with propylamine in the presence of a coupling reagent such as thionyl chloride or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

Reduction:

The amide is then reduced using a suitable reducing agent such as LiAlH4 or borane to generate (1-propylcyclobutyl)methanamine .Salt Formation:

The free amine is then reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to form (1-propylcyclobutyl)methanamine hydrochloride .

Data Table Summarizing Preparation Methods

| Step | Reactants | Conditions | Key Features | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Dichloroacetone + Ethylene glycol | Reflux at 100°C, 6 hrs | Acid catalysis, distillation | 86–92 | Produces chlorinated dioxolane intermediate |

| 2 | Chlorinated dioxolane + Malonate ester | Room temp, 24–48 hrs | Base catalysis, extraction | 63–87 | Forms cyclobutane diester |

| 3 | Diester + HCl | 100°C, 45–55 hrs | Acid cyclization | 87.7 | Produces cyclobutane ketone acid |

| 4 | Acid + Propylamine | Coupling and reduction | Amide formation, reduction | Variable | Final amine precursor |

| 5 | Amine + HCl | Acidic solution | Salt formation | Quantitative | Final hydrochloride salt |

Research Findings and Notes

- The synthesis route emphasizes the use of commercially available, low-cost raw materials such as 3-dichloroacetone and malonate esters, avoiding expensive or toxic reagents used in earlier methods (e.g., perosmic anhydride).

- The reaction conditions are mild and straightforward , making the process suitable for scale-up.

- The multi-step synthesis is designed to maximize yield and purity, with purification steps primarily involving distillation and extraction.

- The final step involving amine introduction and salt formation is based on well-established amination and acid-base chemistry, ensuring high purity of the hydrochloride salt.

化学反应分析

Types of Reactions

(1-Propylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

科学研究应用

(1-Propylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (1-Propylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted methanamine hydrochlorides. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

The propyl group in the main compound may enhance lipophilicity compared to aromatic substituents (e.g., p-tolyl or chlorophenyl groups), influencing solubility and membrane permeability .

Thermal Stability :

- Thiazole-containing analogs (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show higher melting points (268°C) due to planar aromatic systems and intermolecular hydrogen bonding, contrasting with aliphatic cyclobutane derivatives .

Functional Group Impact :

- Methoxycyclopropyl derivatives prioritize electronic effects over steric hindrance, whereas p-tolylcyclobutyl compounds balance both steric bulk and π-π interactions, relevant to receptor binding in drug design .

生物活性

(1-Propylcyclobutyl)methanamine hydrochloride is an organic compound characterized by its unique cyclobutane ring structure substituted with a propyl group and an amine functional group. This configuration enhances its biological activity, particularly in interactions with neurotransmitter systems, which may influence mood and cognition. The hydrochloride salt form improves its solubility, making it suitable for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

- Cyclobutane Ring : Provides rigidity and affects conformational dynamics.

- Amine Group : Facilitates interactions with biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors. This interaction is primarily mediated through the amine functionality, allowing for potential modulation of mood and cognitive functions. Compounds with similar structures have shown various pharmacological effects, including neuroactive properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Influences systems associated with mood regulation.

- Potential Antidepressant Effects : Similar compounds have demonstrated efficacy in preclinical models.

- Anticancer Activity : The structural analogs have been evaluated for their potential in cancer therapy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| (1-Pentylcyclobutyl)methanamine | Cyclobutane derivative | Neuroactive properties |

| Cyclopropylmethanamine | Cyclopropane derivative | Antidepressant effects |

| (1-Methylcyclobutyl)methanamine | Cyclobutane derivative | Potential anticancer activity |

| This compound | Cyclobutane derivative | Mood modulation, cognitive effects |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings from various research efforts include:

- In Vitro Bioassays : These studies assessed dosage-dependent effects, revealing that the compound exhibits significant activity at specific concentrations, influencing neurotransmitter release and receptor binding affinity.

- Cellular Thermal Shift Assay (CETSA) : This method was employed to evaluate the binding potency of this compound to target proteins, demonstrating enhanced thermal stabilization upon ligand binding, indicative of strong interactions with biological macromolecules .

- Comparative Pharmacology : Research comparing this compound to other cyclobutane derivatives highlighted its unique pharmacological profile, suggesting potential for novel therapeutic applications .

常见问题

Q. What are the established synthetic pathways for (1-Propylcyclobutyl)methanamine hydrochloride?

- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by amine group introduction and hydrochloridation. For example:

Cyclobutane Precursor : Start with a substituted cyclobutane (e.g., 1-propylcyclobutane carboxylic acid).

Amine Formation : Convert the carboxylic acid to an amide via activation with thionyl chloride, followed by reduction using sodium borohydride or LiAlH4 to yield the primary amine .

Hydrochloridation : React the amine with HCl in anhydrous ethanol to form the hydrochloride salt .

Key analytical validation steps include NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Q. How is structural characterization performed for cyclobutyl-containing methanamine derivatives?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for cyclobutyl protons; δ ~1.0–1.5 ppm for propyl chain protons) and ¹³C NMR (cyclobutyl carbons at ~25–35 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C9H19ClN: calc. 178.12) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reaction Pathway Simulation : Tools like PubChem’s PISTACHIO database model feasible synthetic routes, prioritizing steps with high thermodynamic feasibility (ΔG < 50 kJ/mol) .

- Docking Studies : Predict interactions with biological targets (e.g., amine oxidases) using AutoDock Vina, focusing on binding affinity (<10 μM) .

Q. What strategies resolve contradictions in spectroscopic data for cyclobutyl-amine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-cyclopropyl analogs) to identify anomalous shifts caused by ring strain or substituent effects .

- Dynamic NMR : Resolve conformational isomerism by analyzing temperature-dependent splitting of cyclobutyl protons .

- Isotopic Labeling : Use ¹⁵N-labeled amines to clarify ambiguous NH/CH2 coupling in crowded spectral regions .

Critical Considerations

- Data Contradictions : Discrepancies in melting points (e.g., cyclobutyl derivatives: 203–268°C ) may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to clarify .

- Synthetic Challenges : Steric hindrance from the cyclobutyl group may reduce amine nucleophilicity. Mitigate by using bulky leaving groups (e.g., mesylates) in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。